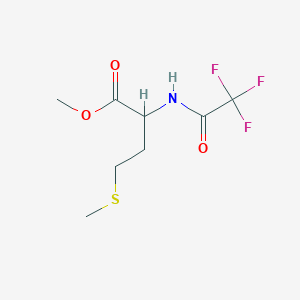
N-TFA-DL-METHIONINE METHYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-TFA-DL-METHIONINE METHYL ESTER is a chemical compound with the molecular formula C8H12F3NO3S and a molecular weight of 259.25 g/mol. This compound is characterized by the presence of a trifluoroacetyl group, a methylsulfanyl group, and a butanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-TFA-DL-METHIONINE METHYL ESTER can be achieved through several synthetic routes. One common method involves the reaction of 4-methylsulfanyl-2-aminobutanoic acid with trifluoroacetic anhydride in the presence of a suitable base, followed by esterification with methanol. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-TFA-DL-METHIONINE METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common reagents and conditions used in these reactions include mild temperatures (0-50°C), solvents like dichloromethane or ethanol, and reaction times ranging from 1-6 hours. Major products formed from these reactions include sulfoxides, sulfones, trifluoromethyl derivatives, and various substituted esters and amides.
Aplicaciones Científicas De Investigación
N-TFA-DL-METHIONINE METHYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and methylsulfanyl groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated and sulfur-containing functional groups.
Mecanismo De Acción
The mechanism of action of N-TFA-DL-METHIONINE METHYL ESTER involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
N-TFA-DL-METHIONINE METHYL ESTER can be compared with similar compounds such as:
Methyl 4-methylsulfanyl-2-aminobutanoate: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate: Contains an additional carbon in the butanoate chain, which can affect its physical and chemical properties.
Ethyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate: The ethyl ester variant, which may have different solubility and reactivity compared to the methyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1808-40-8 |
|---|---|
Fórmula molecular |
C8H12F3NO3S |
Peso molecular |
259.25 g/mol |
Nombre IUPAC |
methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
Clave InChI |
GRAAOQUKOGOXJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Sinónimos |
N-TFA-DL-METHIONINE METHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















